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molecular formula C9H11NS2 B8668501 2-(1,3-Dithian-2-yl)pyridine

2-(1,3-Dithian-2-yl)pyridine

Cat. No. B8668501
M. Wt: 197.3 g/mol
InChI Key: TXPFNZZSEXQEDY-UHFFFAOYSA-N
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Patent
US04379154

Procedure details

A solution of pyridine-2-carboxaldehyde (26.7 g), propane-1,3-dithiol (94.4 g) and paratoluenesulphonic acid (3.7 g) in 1,2-dichloroethane (2500 cc) is kept at the boil for 20 hours so that the water formed is removed by azeotropic distillation. After cooling to 5° C., the reaction mixture is washed twice with an approximately 7 N aqueous solution of potassium hydroxide (540 cc in total) and then four times with distilled water (1400 cc in total). The organic solution is dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. 2-(Pyrid-2-yl)-1,3-dithiane (41.9 g) is thus obtained.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
94.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=O.[CH2:9]([SH:13])[CH2:10][CH2:11][SH:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>ClCCCl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]1[S:13][CH2:9][CH2:10][CH2:11][S:12]1

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
94.4 g
Type
reactant
Smiles
C(CCS)S
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
2500 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
is removed by azeotropic distillation
WASH
Type
WASH
Details
the reaction mixture is washed twice with an approximately 7 N aqueous solution of potassium hydroxide (540 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1SCCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 41.9 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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